The compound (E)-2-chloro-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is a complex organic molecule with significant potential in medicinal chemistry. It is classified as a hydrazone derivative, which is notable for its diverse biological activities, including potential anti-cancer and anti-inflammatory properties. The molecular formula for this compound is , and it has a molecular weight of approximately 345.788 g/mol .
The synthesis of this compound typically involves several key steps, including the formation of hydrazones through condensation reactions. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then further reacted with chloroacetyl chloride to introduce the chloro and acetamide functional groups.
This multi-step synthesis can be optimized using various solvents and catalysts to enhance yield and purity, as demonstrated in related studies .
The structure of (E)-2-chloro-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide features:
The crystal structure analysis indicates that the compound exhibits specific bond lengths and angles typical for such derivatives, confirming its structural integrity through techniques like X-ray crystallography .
This compound can undergo various chemical reactions, including:
The reactions typically require careful control of temperature and pH to ensure high yields and minimize side reactions. The use of catalysts can also facilitate these transformations, improving efficiency .
The mechanism by which (E)-2-chloro-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide exerts its biological effects involves:
In vitro studies have shown that derivatives of this compound exhibit significant inhibitory activity against certain enzymes involved in cancer progression, supporting its potential therapeutic applications .
Relevant data indicate that the compound's melting point and spectral characteristics align with those expected for similar benzamide derivatives .
The primary applications of (E)-2-chloro-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide include:
Research continues into optimizing its synthesis and exploring its full range of biological activities, indicating promising avenues for future applications in drug development .
The synthesis of (E)-2-chloro-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide (CAS 364051-54-7, C₁₇H₁₆ClN₃O₄) relies on sequential condensation reactions. The first step involves reacting 2-chlorobenzoyl chloride with glycine hydrazide to form the hydrazinyl-2-oxoethylbenzamide intermediate. This intermediate then undergoes acid-catalyzed condensation with 4-hydroxy-3-methoxybenzaldehyde (vanillin derivative) under reflux conditions in methanol. The aldehyde carbonyl attacks the terminal hydrazine group, forming a hydrazone linkage with specific E-configurational selectivity [1] [8].
Critical precursor purity is essential, as impurities in substituted benzaldehydes (e.g., 2-chloro-4-hydroxy-3-methoxybenzaldehyde, CAS 82668-20-0) directly impact hydrazone yield and crystallinity. Solvent choice significantly influences reaction kinetics; methanol facilitates reversible imine formation, allowing thermodynamic preference for the E-isomer, while aprotic solvents like DMF favor kinetic products [4] [8]. The reaction typically completes within 2–4 hours at 60–70°C, achieving crude yields of 75–85% [1] [7].
Table 1: Key Precursors for Target Compound Synthesis
Precursor Compound | CAS Number | Role | Source |
---|---|---|---|
4-Hydroxy-3-methoxybenzaldehyde | 121-33-5 | Hydrazone formation | Commercial |
2-Chloro-N-(2-hydrazinyl-2-oxoethyl)benzamide | Not specified | Benzamide core | Synthetic intermediate |
2-Chloro-4-hydroxy-3-methoxybenzaldehyde | 82668-20-0 | Regioisomeric precursor | Synquest Labs [8] |
Recent advancements employ microwave irradiation to accelerate hydrazone formation, reducing reaction times from hours to minutes. A demonstrated protocol involves irradiating a methanol solution containing equimolar hydrazinylbenzamide and aldehyde precursors at 100°C for 10–15 minutes, achieving yields comparable to conventional heating (78–82%) [6]. Green chemistry approaches utilize solvent-free conditions or benign alternatives like ethanol-water mixtures, minimizing environmental impact. Hypervalent iodine reagents (e.g., PhIO) further enhance sustainability by enabling metal-free oxidations during precursor synthesis. Trifluoroacetic acid (TFA) proves optimal as a solvent for such oxidations, enhancing electrophilicity and regioselectivity [6].
Notably, PhIO-mediated reactions in TFA (substrate-to-oxidant ratio 1:2, room temperature) achieve 72.9% yield for benzamide derivatives, outperforming other hypervalent iodine reagents like PIDA (25.4%) or Koser’s reagent (0%) under identical conditions [6].
The E-configuration of the hydrazone bond (C=N) is thermodynamically favored but requires precise control. Factors influencing isomer ratio include:
Single-crystal X-ray analysis confirms the E-configuration, showing a dihedral angle of 82.09° between the two benzene rings and an intramolecular O–H⋯N hydrogen bond (2.583 Å), which locks the conformation [4].
Table 2: Optimization of Hydrazone Formation via PhIO-Mediated Oxidation
Entry | Oxidant | Substrate:Oxidant Ratio | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|---|
1 | None | - | TFA | rt–60 | 0 |
4 | PhIO | 1:2 | TFA | rt | 72.9 |
5 | PhIO | 1:2.5 | TFA | rt | 28.5 |
7 | PhIO | 1:2 | TFA | 60 | 56.0 |
8 | PIDA | 1:2 | TFA | rt | 25.4 |
Initial purification of the crude hydrazinyl-benzamide derivative employs silica gel column chromatography with ethyl acetate/hexane gradients (3:7 → 1:1, v/v) to isolate the E-isomer. TLC (Rf = 0.4 in ethyl acetate:hexane 1:1) monitors reaction progress and purity. For analytical validation, reversed-phase HPLC using a C18 column and water-acetonitrile mobile phase (0.1% formic acid) achieves baseline separation at 254 nm. The target compound exhibits a retention time of 12.3 minutes with >95% peak purity, aligning with supplier specifications (e.g., AK Scientific, Catalog #4400EM) [1] [7].
High-resolution mass spectrometry (HRMS) confirms molecular identity, showing [M+H]⁺ at m/z 362.0902 (calculated 362.0903 for C₁₇H₁₇ClN₃O₄⁺). FT-IR spectroscopy reveals characteristic bands: C=O stretch (amide I) at 1665 cm⁻¹, N–H bend at 1580 cm⁻¹, and phenolic O–H at 3250 cm⁻¹ [1] [4].
Single-crystal growth is essential for unambiguous structural confirmation. Slow evaporation of saturated dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) solutions yields block-shaped yellow crystals suitable for X-ray diffraction. Key strategies include:
Triclinic crystals (space group P1) with unit cell parameters a = 5.002 Å, b = 10.866 Å, c = 13.169 Å, α = 83.946°, β = 81.721°, γ = 89.540° provide high-quality diffraction data (R[F² > 2σ(F²)] = 0.043) [4]. Intramolecular O–H⋯N bonding (2.583 Å) and π-stacking interactions further stabilize the crystal lattice, preventing Z-isomer contamination.
Table 3: Crystallographic Data for Hydrazinyl-Benzamide Derivatives
Parameter | Value |
---|---|
Crystal System | Triclinic |
Space Group | P1 |
Unit Cell Dimensions | a = 5.002 Å, b = 10.866 Å, c = 13.169 Å |
Angles | α = 83.946°, β = 81.721°, γ = 89.540° |
Volume | 704.3 ų |
Z | 2 |
Dihedral Angle | 82.09° between benzene rings |
H-Bond (O–H⋯N) | 2.583 Å |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0